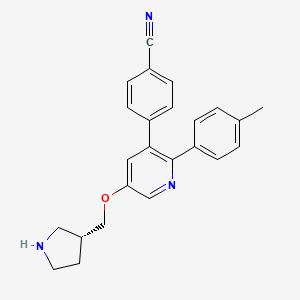

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile

説明

Novel potent and selective reversible KDM1A inhibitor and Lysine-specific demethylase 1 (LSD1)-specific inhibitor

GSK-690 is a potent and selective Reversible Inhibitors of Lysine Specific Demethylase 1.

生物活性

(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring, a benzonitrile moiety, and a pyrrolidine group. The specific stereochemistry at the (R) configuration contributes to its biological interactions.

- GABA Receptor Modulation : Similar compounds have shown affinity for GABA A receptors, which are crucial in neurotransmission and cognitive functions. These receptors are implicated in various cognitive disorders, including Alzheimer's disease .

- Microtubule Inhibition : Compounds with similar scaffolds have demonstrated the ability to inhibit microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound may exhibit similar antitumor properties .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study investigated the effects of a similar pyrrolidine-containing compound on HeLa cells. The compound led to G2/M phase arrest and increased apoptotic markers, indicating its potential as an antimitotic agent. Concentrations as low as 0.125 μM were effective in inducing apoptosis, highlighting the potency of pyrrolidine derivatives in cancer therapy .

Case Study 2: Cognitive Disorders

Research has indicated that compounds targeting GABA A receptors can enhance cognitive functions and may be beneficial in treating Alzheimer's disease. The structural similarity of this compound to known cognitive enhancers positions it as a candidate for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

The presence of the pyrrolidine moiety has been shown to significantly influence biological activity. Modifications at this position can lead to substantial changes in potency and selectivity towards target receptors. For example, substituting the pyrrolidine with a piperazine group resulted in decreased antiproliferative activity, underscoring the importance of this structural feature .

科学的研究の応用

Cancer Research

The compound has been investigated as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of cancer stem cell properties. Inhibitors of LSD1 are considered promising for cancer treatment, particularly for various solid tumors and hematological malignancies.

Case Study: Binding Affinity and Inhibition Mechanism

A study elucidated the crystal structure of LSD1 in complex with a similar compound, revealing how the inhibitor interacts with critical residues in the catalytic center. The binding mode involves strong interactions between the cyano group of the inhibitor and Lys661, essential for demethylation reactions, suggesting that modifications to compounds like (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile could enhance its efficacy as an LSD1 inhibitor .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics targeting resistant strains of bacteria.

Comparison with Other Antimicrobial Agents

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyridine derivative with an alkoxy group | Antitumor |

| Compound B | Benzonitrile with amine substituents | Neuroprotective |

| Compound C | Pyrrolidine-containing heterocycles | Antimicrobial |

The unique combination of functional groups in this compound may enhance its selectivity and effectiveness compared to other antimicrobial agents.

Neuroprotective Applications

The structural attributes of this compound suggest it may also play a role in neuroprotection. Compounds that target similar pathways have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Synthetic Methodologies

The synthesis of this compound can be approached through several synthetic strategies that allow for modifications to enhance biological activity. Typical reactions may include:

- Alkylation : Introducing various alkyl groups to modify pharmacokinetic properties.

- Substitution Reactions : Altering functional groups to improve binding affinity toward target proteins.

These methodologies are crucial for tailoring the compound's properties for specific therapeutic targets.

特性

IUPAC Name |

4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19/h2-9,12,15,19,26H,10-11,14,16H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVDLEXWAPYWDT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。